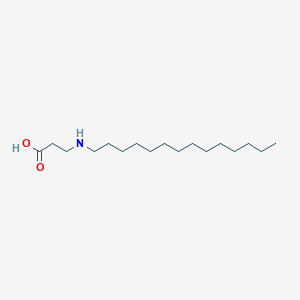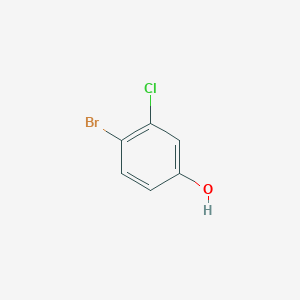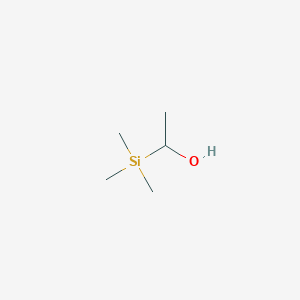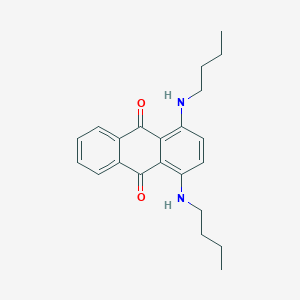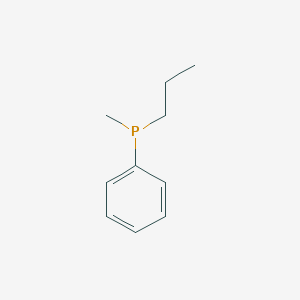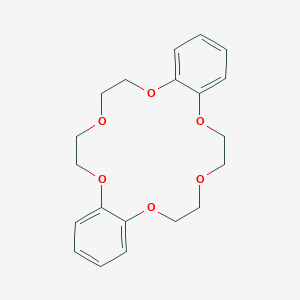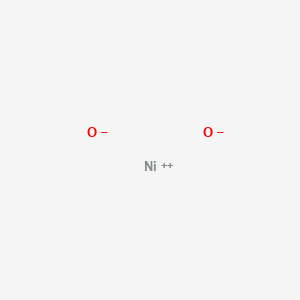
1,2,3-Propantricarbonsäure, 2-Hydroxy-, Kupfersalz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Citric acid appears as colorless, odorless crystals with an acid taste. Denser than water. (USCG, 1999)
Citric acid is a tricarboxylic acid that is propane-1,2,3-tricarboxylic acid bearing a hydroxy substituent at position 2. It is an important metabolite in the pathway of all aerobic organisms. It has a role as a food acidity regulator, a chelator, an antimicrobial agent and a fundamental metabolite. It is a conjugate acid of a citrate(1-) and a citrate anion.
A key intermediate in metabolism. It is an acid compound found in citrus fruits. The salts of citric acid (citrates) can be used as anticoagulants due to their calcium-chelating ability. Citric acid is one of the active ingredients in Phexxi, a non-hormonal contraceptive agent that was approved by the FDA on May 2020. It is also used in combination with magnesium oxide to form magnesium citrate, an osmotic laxative.
Citric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Anhydrous citric acid is a Calculi Dissolution Agent and Anti-coagulant. The mechanism of action of anhydrous citric acid is as an Acidifying Activity and Calcium Chelating Activity. The physiologic effect of anhydrous citric acid is by means of Decreased Coagulation Factor Activity.
Citric Acid is a natural product found in Camellia sinensis, Diplachne fusca, and other organisms with data available.
Anhydrous Citric Acid is a tricarboxylic acid found in citrus fruits. Citric acid is used as an excipient in pharmaceutical preparations due to its antioxidant properties. It maintains stability of active ingredients and is used as a preservative. It is also used as an acidulant to control pH and acts as an anticoagulant by chelating calcium in blood.
A key intermediate in metabolism. It is an acid compound found in citrus fruits. The salts of citric acid (citrates) can be used as anticoagulants due to their calcium chelating ability.
See also: Citric Acid Monohydrate (narrower).
Wissenschaftliche Forschungsanwendungen
Wachstumsergebnisse bei Ferkeln
Kupfercitrat wurde in diätetischen Behandlungen für Ferkel verwendet. Es wurde festgestellt, dass Diäten mit 125 ppm Cu als Kupfercitrat einen höheren durchschnittlichen täglichen Zuwachs (ADG) aufwiesen als Ferkel, die mit Diäten supplementiert wurden, die 15 oder 62 ppm Cu als Kupfercitrat enthielten . Daher kann Kupfercitrat verwendet werden, um das Wachstum zu stimulieren und die Futterverwertung bei Ferkeln zu verbessern .
Kot-Kupfer-Ausscheidung bei Schweinen
Untersuchungen haben gezeigt, dass die Kot-Kupfer-Ausscheidung reduziert wurde, wenn 125 ppm Cu als Kupfercitrat im Vergleich zu 250 ppm Cu als Kupfersulfat gefüttert wurde . Dies deutet darauf hin, dass Kupfercitrat als umweltfreundliche Alternative zu Kupfersulfat in Schweinefutter verwendet werden könnte .
Wachstumsergebnisse bei Broilern
Es wurde festgestellt, dass die Supplementierung mit Kupfercitrat in der Ernährung von Broilern den durchschnittlichen täglichen Zuwachs erhöht . Die durchschnittliche tägliche Futteraufnahme und das Futterverwertung Verhältnis wurden jedoch nicht durch diätetisches Kupfersulfat oder Kupfercitrat beeinflusst .
Nährstoffverwertung bei Broilern
Die Supplementierung mit diätetischem Kupfersulfat oder Kupfercitrat erhöhte die Verdaulichkeit von Rohprotein und Energie bei Broilern . Dies zeigt, dass Kupfercitrat die Nährstoffverwertung bei Broilern verbessern kann .
Antioxidative Kapazität bei Broilern
Die Aktivitäten von Serum Cu-Zn Superoxiddismutase und Ceruloplasmin wurden durch die Cu-Zugabe in der Ernährung von Broilern erhöht . Dies deutet darauf hin, dass Kupfercitrat die antioxidative Kapazität bei Broilern verbessern kann
Wirkmechanismus
Target of Action
Cupric citrate, also known as 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, copper salt, primarily targets enzymes and proteins that require copper as a cofactor . Copper is an essential trace element and an important catalyst for heme synthesis and iron absorption . It is involved in the functioning of many metalloenzymes including ceruloplasmin, ferroxidase II, lysyl oxidase, monoamine oxidase, Zn-copper superoxide dismutase, tyrosinase, dopamine-β-hydroxylase, and cytochrome-c-oxidase .
Mode of Action
Cupric citrate interacts with its targets by donating or accepting an electron during the switch between Cu(I) and Cu(II), acting as a cofactor for various enzymes . It can also stabilize the conformations of proteins by binding to them . Excess copper ions can generate reactive oxygen species (ros), leading to cytotoxicity .
Biochemical Pathways
Cupric citrate affects several biochemical pathways. For instance, it interferes with the Krebs cycle by inhibiting the enzyme aconitase . This compound also plays a role in copper metabolism in organisms like yeast, affecting enzyme activities and protein configuration .
Pharmacokinetics
Copper absorbed from the intestine is transported quickly into blood serum and deposited in the liver bound to metallothionein . The average daily intake of copper in the USA is approximately 1 mg Cu with the diet being a primary source .
Result of Action
The molecular and cellular effects of cupric citrate’s action include the generation of DNA-damaging reactive oxygen species at the nanoparticle surface or in solution by copper dissolved from the nanoparticle surface via Fenton-like reactions . It also influences the post-absorptive metabolism of lipids and changes bacterial populations in the intestine, reducing inflammation caused by pathogens .
Action Environment
Environmental factors can influence the action, efficacy, and stability of cupric citrate. For instance, in the aquatic system, the toxic capacity of copper nanoparticles can be affected by the presence of organic materials, water temperature, and the genetic makeup and physiological characteristics of fish species
Biochemische Analyse
Biochemical Properties
Cupric Citrate plays a role in biochemical reactions, particularly in the citric acid cycle . It is well suited to bind to aconitase, an enzyme that catalyzes the isomerization of citrate to isocitrate in the citric acid cycle .
Cellular Effects
It is known that copper ions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Cupric Citrate involves its interaction with enzymes in the citric acid cycle. Specifically, it binds to aconitase but lacks the hydroxyl group necessary for the enzyme to complete its reaction, thereby interfering with the cycle .
Metabolic Pathways
Cupric Citrate is involved in the citric acid cycle, a crucial metabolic pathway. It interacts with the enzyme aconitase, but its lack of a hydroxyl group prevents the enzyme from completing its reaction .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, copper salt can be achieved through a reaction involving copper acetate and citric acid in water.", "Starting Materials": ["Copper acetate", "Citric acid", "Water"], "Reaction": [ "Dissolve copper acetate in water to form a solution", "Add citric acid to the solution and stir until dissolved", "Heat the solution to 80-90°C and maintain the temperature for 3-4 hours", "Cool the solution to room temperature and filter the resulting precipitate", "Wash the precipitate with water and dry it in a vacuum oven", "The resulting product is 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, copper salt" ] } | |
CAS-Nummer |
10402-15-0 |
Molekularformel |
C6H5CuO7- |
Molekulargewicht |
252.65 g/mol |
IUPAC-Name |
copper;2-(carboxymethyl)-2-oxidobutanedioate |
InChI |
InChI=1S/C6H7O7.Cu/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h1-2H2,(H,7,8)(H,9,10)(H,11,12);/q-1;+2/p-2 |
InChI-Schlüssel |
ANIGJPSKHKFUNC-UHFFFAOYSA-L |
SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Cu+2] |
Kanonische SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])[O-].[Cu+2] |
Siedepunkt |
Decomposes (NTP, 1992) Decomposes |
Color/Form |
Crystals; monoclinic holohedra; crystallizes from hot concentrated aqueous solution Colorless, translucent crystals or powder Rhombic crystals from water with 1 mol of water of crystallization |
Dichte |
1.54 at 68 °F (USCG, 1999) - Denser than water; will sink 1.665 g/cu cm at 20 °C BULK DENSITY: 56.2 LB/CU FT; HEAT OF SOLN: -3.9 KCAL/MOLE; BUFFERING INDEX: 2.46; STD FREE ENERGY OF ANION FORMATION: -278.8 KCAL FOR AQ SOLN @ 25 °C Density: 1.542 g/cu cm /Citric acid monohydrate/ White, odorless crystals, granules or powder; cool, saline taste. Stable in air, becomes anhydrous at 150 °C. Density: 1.814. Soluble in 3 parts water, 0.6 parts boiling water. Insoluble in alcohol. The aqueous solution is slightly alkaline to litmus. pH about 8 /Sodium citrate dihydrate/ |
Flammpunkt |
100 °C |
melting_point |
307 °F (anhydrous) (NTP, 1992) 153 °C |
Physikalische Beschreibung |
Green to blue crystals or powder; [MSDSonline] |
Piktogramme |
Corrosive; Irritant |
Verwandte CAS-Nummern |
141633-96-7 |
Löslichkeit |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) Very soluble in water; freely soluble in ethanol; soluble in ether In water, 3.83X10+5 mg/L at 25 °C Solubility in water: 54.0% w/w at 10 °C; 59.2% at 20 °C; 64.3% at 30 °C; 68.6% at 40 °C; 70.9% at 50 °C; 73.5% at 60 °C; 76.2% at 70 °C; 78.8% at 80 °C; 81.4% at 90 °C; 84.0% at 100 °C Very soluble in ethanol; soluble in ether, ethyl acetate; insoluble in benzene, chloroform 592.0 mg/mL Solubility in water, g/100ml at 20 °C: 59 Very soluble in water, slightly soluble in ether Freely soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


